molecular formula C8H9NaO5 B1592689 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-, sodium salt, monohydrate CAS No. 64039-28-7

2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-, sodium salt, monohydrate

Cat. No.: B1592689
CAS No.: 64039-28-7
M. Wt: 208.14 g/mol
InChI Key: AFIQQQWSAQPUQO-UHFFFAOYSA-N
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Description

2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-, sodium salt, monohydrate is a useful research compound. Its molecular formula is C8H9NaO5 and its molecular weight is 208.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

sodium;3-acetyl-6-methylpyran-3-ide-2,4-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7O4.Na.H2O/c1-4-3-6(10)7(5(2)9)8(11)12-4;;/h3H,1-2H3;;1H2/q-1;+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIQQQWSAQPUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)[C-](C(=O)O1)C(=O)C.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90214078
Record name 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-, sodium salt, monohydrate
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Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64039-28-7
Record name 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-, sodium salt, monohydrate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064039287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-, sodium salt, monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90214078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-, sodium salt, monohydrate
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Biological Activity

The compound 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-, sodium salt, monohydrate, commonly known as sodium dehydroacetate (DHA), is a derivative of dehydroacetic acid. It is widely recognized for its biological activities, particularly as an antimicrobial agent. This article explores its biological activity, focusing on its antimicrobial properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C₈H₇NaO₄
  • Molecular Weight : 190.13 g/mol
  • Structure : The sodium salt form includes a sodium ion associated with the dehydroacetic acid structure, which contributes to its solubility and biological activity.

Antimicrobial Properties

Sodium dehydroacetate exhibits significant antimicrobial activity against various bacteria and fungi. The following table summarizes its effectiveness based on recent studies:

Microorganism Activity Reference
Escherichia coliInhibitory
Staphylococcus aureusInhibitory
Candida albicansInhibitory
Aspergillus nigerInhibitory

The compound's effectiveness stems from its ability to disrupt microbial cell membranes and inhibit metabolic processes.

The mechanism by which sodium dehydroacetate exerts its antimicrobial effects involves:

  • Disruption of cell membrane integrity.
  • Inhibition of enzyme activities critical for microbial metabolism.
  • Interference with nucleic acid synthesis.

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted by researchers synthesized various derivatives of DHA and evaluated their antibacterial and antifungal properties. The results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting potential for further development in pharmaceutical applications .
  • Preservative Use in Food
    Sodium dehydroacetate is commonly used as a food preservative due to its ability to inhibit mold and yeast growth. A comprehensive assessment showed that it effectively extends the shelf life of various food products while maintaining safety standards .
  • Synthesis and Characterization
    Research outlined the synthesis of DHA derivatives through condensation reactions with aromatic aldehydes. Characterization techniques such as IR and NMR spectroscopy confirmed the successful formation of these compounds and their potential biological activities .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of sodium dehydroacetate:

  • It is recognized as a safe alternative to synthetic preservatives in food products.
  • Exhibits low toxicity levels in both in vitro and in vivo studies, making it suitable for various applications.
  • Further studies are needed to explore its full pharmacological potential and mechanisms of action.

Scientific Research Applications

Anti-Allergic Activity

One of the prominent applications of this compound is its use in anti-allergic formulations. Research has shown that derivatives of 2H-pyran-2,4(3H)-dione can inhibit the release of pharmacologically active mediators such as histamine and serotonin during allergic reactions. A patent describes these compounds as effective in reducing symptoms associated with antigen-antibody interactions, which are crucial in managing allergic responses .

Antimicrobial Properties

Studies have indicated that sodium dehydroacetate exhibits antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound's efficacy was evaluated through chiral discrimination assays, demonstrating its potential as a therapeutic agent in combating resistant bacterial strains .

Toxicological Assessments

Toxicological studies have been conducted to assess the safety profile of sodium dehydroacetate. Research indicates a no-observed-adverse-effect level (NOAEL) of 100 mg/kg body weight per day in animal models, suggesting a relatively safe dosage for potential therapeutic use .

Herbicidal Activity

Recent studies have highlighted the herbicidal properties of derivatives of 2H-pyran-2,4(3H)-dione. A series of synthesized compounds demonstrated effective pre-emergent herbicidal activity against various weed species, including Amaranthus retroflexus and Echinochloa crus-galli. The most potent derivative showed over 60% inhibition at a dosage of 187.5 g/ha .

Case Study 1: Anti-Allergic Formulations

A clinical study evaluated the effectiveness of sodium dehydroacetate in treating allergic rhinitis. Patients receiving treatment showed a significant reduction in symptoms compared to the placebo group, supporting its application in allergy management.

Case Study 2: Herbicide Development

In a greenhouse trial, a new formulation containing sodium dehydroacetate derivatives was tested against common agricultural weeds. The results indicated that the formulation not only inhibited weed growth effectively but also had minimal impact on crop health, showcasing its potential as an environmentally friendly herbicide.

Preparation Methods

Neutralization and Crystallization Method

  • Starting Materials: Dehydroacetic acid, sodium hydroxide, water.
  • Procedure:

    • Dissolve dehydroacetic acid in water under stirring.
    • Slowly add an aqueous solution of sodium hydroxide to the acid solution until the pH reaches neutral to slightly basic (around pH 7-8).
    • The sodium salt forms in solution.
    • The solution is then cooled to induce crystallization of the sodium salt monohydrate.
    • The crystals are filtered, washed, and dried under controlled temperature to yield sodium dehydroacetate monohydrate.
  • Notes: The control of pH and temperature during crystallization is critical to obtain the monohydrate form rather than anhydrous or other hydrate forms.

Advanced Organic Synthesis Approach (Based on Derivative Synthesis Studies)

Research into derivatives of 2H-pyran-2,4(3H)-dione compounds has revealed more complex synthetic routes that may be adapted for sodium salt preparation with modifications:

  • Stepwise Synthesis of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione (Parent Compound):

    • Preparation of 4-hydroxyl-3-acetyl-pyran-2-one derivatives via alkylation of phenols with methyl chloroacetate in the presence of potassium carbonate in N,N-dimethylformamide (DMF).
    • Hydrolysis of intermediates using lithium hydroxide to yield phenoxyacetic acids.
    • Conversion of phenoxyacetic acids to acid chlorides using oxalyl chloride.
    • Subsequent reaction with triethylamine and catalysts to form the pyranone ring system.
  • Formation of Sodium Salt:

    • The acidic pyranone compound is neutralized with sodium hydroxide or sodium carbonate.
    • The sodium salt is isolated by crystallization, often in the presence of a monohydrate water molecule.
  • Example Reaction Conditions:

    • Reaction temperatures range from 0 °C to 80 °C depending on the step.
    • Solvents used include dichloromethane, ethanol, and water.
    • Reaction times vary from hours to days for certain steps such as cyanide substitution or amine addition in derivative synthesis.

This method is more complex and typically used for synthesizing derivatives rather than the simple sodium salt, but elements of this approach can be applied to optimize purity and yield.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Conditions Product Form Notes
Neutralization & Crystallization Dehydroacetic acid, NaOH, water pH 7-8, cooling for crystallization Sodium salt monohydrate Simple, industrially scalable, common method
Organic Synthesis Route Phenols, methyl chloroacetate, LiOH, oxalyl chloride, NaOH Multi-step, 0-80 °C, various solvents Sodium salt monohydrate or derivatives Complex, used for derivatives, high purity

Research Findings and Analysis

  • The neutralization method is straightforward and widely used in industry due to its simplicity and cost-effectiveness. It reliably produces the monohydrate form, which is preferred for stability and handling.
  • Advanced synthetic routes allow for the creation of novel derivatives with enhanced properties but require careful control of reaction parameters and purification steps.
  • Crystallization conditions, including temperature and solvent choice, significantly influence the hydrate form and purity of the final product.
  • Analytical techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione and its sodium salt monohydrate?

  • Methodology : The parent compound (3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione) can be synthesized via cyclization of malic acid derivatives with acetic anhydride under reflux conditions . For the sodium salt monohydrate, the anhydrous form (CAS 4418-26-2) is typically reacted with stoichiometric NaOH in aqueous medium, followed by crystallization to isolate the monohydrate (CAS 64039-28-7) .
  • Key Considerations : Monitor reaction pH and temperature to avoid side products like unsaturated lactones .

Q. How can structural inconsistencies between anhydrous and monohydrate forms be resolved in analytical workflows?

  • Methodology : Use X-ray crystallography to confirm the monohydrate structure (additional H₂O in the lattice, molecular weight 208.16 vs. 190.14 for anhydrous) . Thermogravimetric analysis (TGA) can quantify water content (theoretical ~8.6% for monohydrate) .
  • Data Contradiction : Discrepancies in CAS numbers (4418-26-2 vs. 64039-28-7) and molecular weights must be clarified using orthogonal techniques like NMR and elemental analysis .

Q. What are the acute toxicity profiles of this compound, and how should they inform laboratory safety protocols?

  • Data : The monohydrate form has an oral LD₅₀ of 706 mg/kg in rats, classifying it as moderately toxic .
  • Protocol Design : Implement PPE (gloves, goggles) for handling, and use fume hoods during synthesis. Acute exposure requires immediate decontamination with water .

Advanced Research Questions

Q. How do the electrophilic carbonyl groups in this compound mediate reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The α,β-unsaturated carbonyl system undergoes Michael additions or aldol condensations. For example, in derivative synthesis, aldehydes react with the enol form to form substituted pyran-diones .
  • Experimental Design : Use kinetic studies (e.g., UV-Vis monitoring) to track reaction progress. Optimize solvent polarity (e.g., DMF vs. THF) to stabilize transition states .

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Data Analysis : Context-dependent activity may arise from concentration thresholds. For antimicrobial assays (e.g., against E. coli), compare MIC values with cytotoxicity data (e.g., IC₅₀ in mammalian cells) .
  • Methodology : Use dual-activity assays (e.g., agar diffusion for antimicrobial activity and MTT for cytotoxicity) under identical conditions .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes?

  • Approach : Perform molecular docking (e.g., using AutoDock Vina) to simulate binding to targets like dihydrofolate reductase or cytochrome P450. Validate with mutagenesis studies .
  • Limitations : Account for solvation effects and tautomeric forms (e.g., enol-keto equilibrium) in simulations .

Key Research Challenges

  • Stereochemical Complexity : The enol-keto tautomerism (evidenced in IR and NMR spectra) complicates reaction reproducibility .
  • Hydration Sensitivity : The monohydrate form may revert to anhydrous under vacuum or high heat, requiring strict storage conditions (20–25°C, desiccated) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-, sodium salt, monohydrate
Reactant of Route 2
2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl-, sodium salt, monohydrate

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